4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Overview
Description
This compound belongs to a class of chemically intriguing molecules, featuring a tricyclic core and a benzothiazolyl substituent. Its relevance spans from theoretical studies concerning its structure and reactivity to potential applications in material science and pharmacology, excluding drug usage and dosages.
Synthesis Analysis
The synthesis of related tricyclic dione compounds involves strategic organic synthesis methods, including cycloaddition reactions and modifications of existing functional groups. Specifically, derivatives of 4-azatricyclo[5.2.1.0^2,6]dec-8-ene-3,5-dione have been synthesized through various chemical pathways, indicating a versatile approach to modifying the core structure for desired properties or reactivities (Ranjith et al., 2022; Kossakowski & Wojciechowska, 2006).
Molecular Structure Analysis
The molecular structure of closely related compounds has been thoroughly investigated using spectroscopic methods and quantum chemical calculations. These studies offer insights into the optimized geometry, vibrational frequencies, and electronic properties, such as HOMO-LUMO analysis, providing a deep understanding of the compound's stability and electronic distribution (Renjith et al., 2014).
Chemical Reactions and Properties
Reactions involving amino derivatives of 4-azatricyclo[5.2.1.0^2,6]dec-8-ene-3,5-dione have been explored, showing the potential for creating a variety of biologically active molecules. These studies highlight the compound's capacity to undergo transformations leading to products with significant pharmacological profiles (Kossakowski & Wojciechowska, 2006).
Physical Properties Analysis
While specific details on the physical properties of "4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0^2,6]dec-8-ene-3,5-dione" are scarce, related compounds' investigations offer insights into solubility, degradation behavior in the presence of water, and suitability for various applications based on their physical characteristics (Gandhi et al., 2020).
Scientific Research Applications
Molecular Structure and Chemical Reactivity
Studies have focused on the molecular structure and chemical reactivity of derivatives similar to 4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, emphasizing their optimized geometry, vibrational frequencies, and charge transfer mechanisms. Notably, the first hyperpolarizability values indicate potential for non-linear optical activity, suggesting applications in materials science. Molecular docking studies also imply their utility in treating cardiovascular and cerebrovascular diseases due to the interaction with biological targets (Ranjith et al., 2022).
Synthesis and Characterization of Complexes
Research has been conducted on the synthesis and characterization of novel heterocyclic ligands and their complexes with transition metals, revealing their potential in chelation therapy and as antimicrobial agents. These complexes show varied activities against clinically isolated bacterial strains, with certain compounds demonstrating significant antibacterial efficacy (Ekennia et al., 2018).
Pharmacological Activity
The pharmacological properties of urea and thiourea derivatives of azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-diones have been explored, including their cytotoxicity, anti-HIV-1 activity, and antimicrobial efficacy against various bacteria and fungi. These studies highlight the therapeutic potential of these compounds in treating infections and possibly in antiretroviral therapy (Struga et al., 2007).
Antimicrobial and Antifungal Studies
Synthetic efforts have led to the creation of novel 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-diones, showing promising antimicrobial activities. These compounds have been evaluated against bacterial strains such as Bacillus subtilis and Staphylococcus aureus, as well as the fungal strain Candida albicans, showcasing their potential as lead molecules for developing effective antimicrobial agents (Gandhi et al., 2020).
Potential for Beta-Adrenolytic Activity
The aminoalkanol derivatives of azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-diones have been studied for their affinities at beta-adrenoceptors, indicating their potential application as beta-adrenolytics. These findings suggest a new avenue for the development of treatments targeting cardiovascular conditions (Kossakowski & Wojciechowska, 2006).
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-14-12-8-5-6-9(7-8)13(12)15(20)18(14)16-17-10-3-1-2-4-11(10)21-16/h1-6,8-9,12-13H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJRDCRVROIFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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